Chromozym U

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H34N8O8 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(23(36)30-17-8-10-18(11-9-17)32(37)38)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,27,35)(H,29,33)(H,30,36)(H,31,34)(H4,25,26,28);1H3,(H,3,4)/t19-;/m0./s1 |

InChI Key |

LNYCMHUMNWBNSM-FYZYNONXSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Fundamental Aspects of Chromozym U As a Biochemical Probe

Origins and Evolution of Chromogenic Substrates in Enzymology

The journey into understanding enzyme kinetics and specificity was revolutionized with the introduction of chromogenic substrates. These synthetic molecules are designed to be recognized and cleaved by a specific enzyme, releasing a colored compound, or chromophore, which can be easily quantified. thieme-connect.com The application of such substrates in hemostasis research began in the early 1970s. pentapharm.com Initially, simple amino acid derivatives were used, but these often lacked the necessary specificity for precise scientific investigation. researchgate.net

This led to the development of a "second generation" of chromogenic substrates, which incorporated short peptide chains that mimic the natural cleavage sites of target enzymes. researchgate.net This innovation significantly enhanced the selectivity and sensitivity of enzyme assays. researchgate.netnih.gov The principle behind these substrates is that the rate of color development is directly proportional to the enzymatic activity, allowing for straightforward spectrophotometric measurement. thieme-connect.com Over the years, a vast array of these peptide-based substrates has been synthesized, each tailored for a specific protease, contributing significantly to diagnostics and research in fields like blood coagulation and fibrinolysis. thieme-connect.comvulcanchem.com

Structural Framework for Enzymatic Interaction with Chromozym U

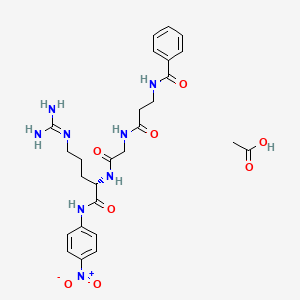

This compound is a synthetic peptide substrate designed to be highly specific for certain proteases, most notably urokinase. vulcanchem.com Its chemical structure is N-benzoyl-beta-alanylglycyl-L-argininamide, N-(4-nitrophenyl)-, monoacetate. The specificity and functionality of this compound as a biochemical probe are dictated by the distinct roles of its peptide and chromophore components.

Peptide Moiety Influence on Substrate Recognition

The peptide sequence of a chromogenic substrate is paramount for its recognition and selective binding by the target enzyme. diapharma.com In this compound, the peptide moiety consists of Benzoyl-β-Ala-Gly-Arg. The design of this sequence is not arbitrary; it is crafted to fit into the active site of its target enzyme. For serine proteases like urokinase, the specificity is largely governed by the amino acid sequence adjacent to the bond that will be cleaved. diapharma.com

The presence of an arginine (Arg) residue at the C-terminal end of the peptide chain is crucial, as urokinase is a trypsin-like serine protease that preferentially cleaves peptide bonds on the carboxyl side of arginine and lysine (B10760008) residues. rndsystems.commdpi.com The inclusion of beta-alanine (B559535) (β-Ala) and glycine (B1666218) (Gly) residues in the chain further refines the substrate's specificity. It has been noted that the addition of these residues enhances the specificity of the substrate for urokinase when compared to simpler arginine-based chromogenic substrates like Nα-benzoyl-DL-arginine 4-nitroanilide (BAPNA). vulcanchem.com The N-terminal benzoyl group serves to protect the peptide from degradation by aminopeptidases, ensuring that the cleavage is a result of the target enzyme's activity. pentapharm.com

Chromophore Functionality in Reaction Monitoring

The ability to monitor the enzymatic reaction in real-time is conferred by the chromophore attached to the peptide moiety. In this compound, this chromophore is p-nitroaniline (pNA), also referred to as 4-nitroaniline (B120555). pentapharm.comvulcanchem.com When covalently linked to the arginine residue of the peptide, the pNA molecule is colorless. thieme-connect.com

Upon enzymatic cleavage of the amide bond between the arginine and the pNA, the free pNA is released into the solution. vulcanchem.com Liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a specific wavelength, typically 405 nm. pentapharm.comnih.gov This change in absorbance can be continuously monitored using a spectrophotometer. The rate of increase in absorbance at this wavelength is directly proportional to the rate of pNA release, which in turn is a measure of the enzyme's activity. thieme-connect.com This elegant principle allows for a simple, yet sensitive and quantitative, assay of enzyme kinetics.

Mechanistic Principles of this compound Hydrolysis

The utility of this compound as a biochemical probe is rooted in the precise and predictable manner in which it is hydrolyzed by its target enzymes. This process involves a site-specific cleavage event that leads to the quantifiable release of the chromogenic product.

Site-Specific Proteolytic Cleavage by Target Enzymes

The enzymatic hydrolysis of this compound is a highly specific process. Urokinase, a serine protease, recognizes the specific peptide sequence of this compound and catalyzes the cleavage of a single peptide bond. vulcanchem.com This cleavage occurs at the carboxyl side of the arginine residue, breaking the amide bond that links the peptide to the p-nitroaniline chromophore. vulcanchem.com This specificity ensures that the release of the chromophore is a direct result of the target enzyme's action, providing a reliable measure of its proteolytic activity.

The interaction between the enzyme and the substrate is often described by a "lock and key" or "induced fit" model, where the substrate binds to the enzyme's active site, leading to a conformational change that facilitates the catalytic cleavage. researchgate.net Studies with other proteases have shown that the binding of one substrate can influence the enzyme's conformation and its ability to bind subsequent substrates. researchgate.net

Release Kinetics of the Chromogenic Product

The enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics. vulcanchem.com This model describes the relationship between the rate of an enzyme-catalyzed reaction, the substrate concentration, and the enzyme concentration. The rate of p-nitroaniline release can be analyzed to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

The Km value is a measure of the substrate concentration at which the reaction rate is half of Vmax, and it provides an indication of the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for comparing the efficiency of different enzymes or the effect of inhibitors on enzymatic activity.

The release of p-nitroaniline from this compound can be monitored over time, and the initial rate of the reaction is typically used for kinetic analysis to ensure that the substrate concentration is not a limiting factor. researchgate.netcoachrom.com This kinetic data provides valuable quantitative insights into the enzyme's catalytic mechanism and its interactions with substrates and inhibitors. nih.gov

Advanced Methodologies in Chromozym U Synthesis

Contemporary Approaches to Peptide-Chromophore Conjugation

The core of Chromozym U synthesis lies in the formation of a stable amide bond between the C-terminus of a specific peptide sequence and the amino group of the p-nitroaniline (pNA) chromophore. This process, known as peptide-chromophore conjugation, has evolved from classical solution-phase methods to more advanced and efficient strategies.

Contemporary synthesis of peptide-pNA substrates often employs a combination of solid-phase peptide synthesis (SPPS) and solution-phase conjugation, a strategy referred to as fragment condensation. beilstein-journals.org In this approach, the protected peptide fragment (e.g., Benzoyl-β-Ala-Gly-Arg) is first synthesized on a solid support. mdpi.com Subsequently, the completed peptide is cleaved from the resin and coupled to the p-nitroaniline in solution. A key challenge in this conjugation is the low nucleophilicity of the aromatic amino group in p-nitroaniline, which is deactivated by the electron-withdrawing nitro group at the para position. researchgate.net

To overcome this, various activation and coupling strategies are employed. Common methods include the use of carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form highly reactive activated esters. mdpi.com Other powerful condensing agents, such as phosphorus oxychloride, have also been utilized to synthesize N-protected aminoacyl-pNAs in high yields. beilstein-journals.org

An alternative and highly efficient method involves the in situ formation of a selenocarboxylate intermediate from the protected amino acid, which then undergoes a non-nucleophilic amidation with an azide (B81097). researchgate.net More advanced chemo-selective ligation techniques, while not always necessary for simple substrates like this compound, represent the frontier of bioconjugation. These include reactions like the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between azide and alkyne groups, which offers high yields and specificity in aqueous conditions. nih.gov Such methods are particularly valuable for creating more complex conjugates or libraries of analogues. nih.gov

A comparison of common conjugation chemistries is presented below.

| Conjugation Method | Reacting Groups | Key Features | Primary Application |

| Carbodiimide Coupling | Carboxylic Acid + Amine | Mediated by reagents like EDC; often requires additives (e.g., NHS, HOBt). mdpi.com | Standard amide bond formation for peptide synthesis and conjugation. mdpi.com |

| Active Ester Coupling | NHS-ester + Amine | Two-step process; stable intermediates can be isolated. mdpi.com | Conjugation to primary amines on peptides or other molecules. mdpi.com |

| Selenocarboxylate/Azide Amidation | Selenocarboxylate + Azide | High-yield, one-pot procedure for forming amides. researchgate.net | Synthesis of aminoacyl-pNAs and other challenging amides. researchgate.net |

| Click Chemistry | Alkyne + Azide | High efficiency, bio-orthogonal, catalyzed by Cu(I). nih.gov | Synthesis of complex peptide-oligonucleotide or peptide-drug conjugates. nih.gov |

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining this compound with high yield and purity is critical for the reliability and reproducibility of enzymatic assays. Optimization efforts focus on several aspects of the synthesis, from starting material selection to reaction conditions and final purification.

One significant hurdle is the previously mentioned difficulty in acylating p-nitroaniline. researchgate.net A strategic approach to circumvent this involves using a more reactive aniline (B41778) derivative, such as p-(Boc-amino)aniline, as the starting material. beilstein-journals.org The peptide is coupled to this more nucleophilic amine, followed by the selective removal of the Boc protecting group and subsequent oxidation of the free amino group to the desired nitro group. However, this method is not compatible with amino acids sensitive to oxidation, such as methionine or tryptophan. beilstein-journals.org

Modern reaction optimization has moved beyond the traditional one-variable-at-a-time (OFAT) approach towards more systematic methodologies like Design of Experiments (DoE). nih.gov DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, solvent, catalyst loading, reactant stoichiometry) to identify optimal conditions for both yield and purity with a minimal number of experiments. nih.gov This can be coupled with machine learning algorithms to create predictive models for reaction outcomes, further accelerating the optimization process. beilstein-journals.org

Purification is the final and crucial step to ensure the high purity required for research-grade substrates. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying peptide-based molecules like this compound. researchgate.net This technique separates the desired product from unreacted starting materials, truncated peptide sequences, and other side-products. The purity of the final product is typically verified using analytical UPLC and characterized by mass spectrometry. researchgate.net

Key parameters and their influence on the synthesis are summarized in the table below.

| Parameter | Influence on Synthesis | Optimization Strategy |

| Coupling Reagent | Affects reaction rate and extent of side reactions. | Screen various reagents (e.g., HBTU, HATU, PyBOP) to find the best balance of efficiency and low racemization. mdpi.com |

| Reaction Solvent | Influences solubility of reactants and reaction kinetics. | Test different solvents (e.g., DMF, NMP, DCM) or solvent mixtures. nih.gov |

| Temperature | Impacts reaction rate and stability of reactants and products. | Optimize to achieve a reasonable reaction time without causing degradation. nih.gov |

| Purification Protocol | Determines the final purity of the compound. | Develop optimized RP-HPLC gradients using different buffer systems (e.g., TFA, FA) to achieve baseline separation. researchgate.net |

Derivatization Strategies for Modified this compound Analogues

The creation of modified this compound analogues is essential for studying enzyme specificity, developing new diagnostic tools, and probing enzyme-substrate interactions. nih.gov Derivatization strategies focus on systematically altering the three main components of the molecule: the peptide sequence, the N-terminal protecting group, and the chromophore.

The most common strategy is to synthesize a library of analogues by varying the amino acid sequence. researchgate.net For instance, substituting the amino acids at the P2 (Gly) or P3 (β-Ala) positions can provide insights into the substrate specificity of different proteases. This is readily accomplished using automated solid-phase peptide synthesis (SPPS), where different amino acid building blocks can be incorporated at desired positions in the sequence. researchgate.net

Another approach is the modification of the N-terminal protecting group. The benzoyl group in this compound can be replaced with other acyl groups (e.g., Tosyl, Carbobenzoxy) to modulate the substrate's hydrophobicity and binding affinity. nih.govroche.com This can influence how the substrate interacts with the active site of the target enzyme.

Finally, while less common for standard assays, the p-nitroaniline chromophore can be replaced with other reporter groups to create substrates with different detection properties. For example, replacing pNA with a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) would convert the chromogenic substrate into a more sensitive fluorogenic one. beilstein-journals.orgresearchgate.net The synthetic routes developed for pNA substrates are often adaptable for these alternative chromophores. beilstein-journals.org The synthesis of organometallic-peptide conjugates, where a metal complex is attached to a peptide, represents a more advanced derivatization, opening avenues for novel bioanalytical applications. researchgate.net

| Component | Derivatization Strategy | Purpose |

| Peptide Backbone | Amino acid substitution (e.g., at P2, P3 positions). | Probe enzyme specificity; develop more selective substrates. nih.gov |

| N-Terminus | Change the N-terminal protecting group (e.g., from Benzoyl to Tosyl). | Alter substrate solubility and binding kinetics. roche.com |

| Chromophore | Replace p-nitroaniline with a fluorophore (e.g., AMC). | Increase assay sensitivity; change detection method from colorimetric to fluorometric. beilstein-journals.org |

| Conjugation | Attach novel moieties like organometallic complexes. | Create probes with unique properties for bioanalytical chemistry. researchgate.net |

Enzymatic Kinetics and Specificity Studies Utilizing Chromozym U

Characterization of Protease Substrate Specificity Using Chromozym U

This compound is a chromogenic substrate utilized in biochemical assays to characterize the activity and specificity of various proteases. Its chemical structure, Ben-β-Ala-Gly-Arg-4-NA, makes it a target for enzymes that cleave after arginine residues, a common feature of trypsin-like serine proteases. The enzymatic cleavage of this compound releases a chromophore, 4-nitroaniline (B120555) (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. semanticscholar.org This principle forms the basis of a rapid and reproducible method for assessing enzyme activity. semanticscholar.org

Profiling of Trypsin-like Proteases

This compound is effective in profiling proteases with trypsin-like specificity, which preferentially cleave peptide bonds at the carboxyl side of arginine (Arg) and lysine (B10760008) (Lys) residues. semanticscholar.org Studies on complex biological systems, such as the secretions of the earthworm Eisenia fetida, have employed this compound to identify and characterize such enzymes. For instance, the protease EfP-III-1 from Eisenia fetida specifically recognizes and cleaves the carboxylic sites of arginine and lysine, demonstrating characteristic trypsin-like activity that can be monitored using substrates like this compound. semanticscholar.org The substrate is also used in comparative studies to understand the broader or stricter specificities of different proteases. For example, while some proteases show high activity with this compound, others like the chymotrypsin-like protease LrP-I (EfP-I) show less activity, highlighting its utility in differentiating between protease sub-types. semanticscholar.orgscribd.com

Urokinase Activity and Differentiation Studies

This compound is a well-established substrate for determining the activity of urokinase (uPA), a serine protease crucial in fibrinolysis. stanford.educontentstack.com It is used as a chromogenic substrate test for the detection of urokinase. hodoodo.com Assays typically involve incubating urokinase with this compound and measuring the rate of 4-nitroaniline release by monitoring absorbance at 405 nm. stanford.edugoogle.com This method allows for the quantitative determination of urokinase concentration and activity. stanford.edu

Furthermore, this compound is integral to inhibition studies. For example, the activity of viral serpins, such as Serp-1 from myxoma virus, which are efficient inhibitors of human uPA, can be quantified using a chromogenic uPA inhibition assay. contentstack.com In this setup, varying concentrations of the inhibitor are incubated with a fixed amount of uPA. contentstack.com The subsequent addition of this compound allows for the measurement of residual uPA activity, thereby determining the inhibitory potency (e.g., the IC50 value) of the serpin. contentstack.com

Assessment of Earthworm Fibrinolytic Enzymes

A significant application of this compound is in the study of fibrinolytic enzymes secreted by earthworms, such as Eisenia fetida and Lumbricus rubellus. semanticscholar.orgresearchgate.net These complex mixtures contain multiple protease isozymes with varying substrate specificities. semanticscholar.orgresearchgate.net this compound, along with other chromogenic substrates, is used to probe the specific activities within this mixture. scribd.com

Research has shown that certain earthworm proteases, like Eisenia fetida protease II (EfP-II), are capable of recognizing and hydrolyzing this compound, indicating a thrombin-like or urokinase-like activity. semanticscholar.orgscribd.com The substrate has been instrumental in demonstrating that EfP-II possesses a broad substrate specificity, with the ability to act as a strong thrombin-like and moderate elastase-like protease. semanticscholar.org In contrast, other proteases from the same source, such as EfP-III-1, exhibit a stricter specificity. researchgate.net Studies have also revealed complex interactions, where the binding of one substrate to an enzyme can alter its conformation and its ability to bind a subsequent, different substrate. researchgate.netresearchgate.net For instance, the conformation of an earthworm protease induced by this compound remained flexible and could be further induced by other substrates, whereas conformations induced by other substrates were sometimes unable to bind this compound. researchgate.netresearchgate.netcsbmb.org.cn

Quantitative Kinetic Analysis with this compound

Beyond qualitative assessment, this compound is a critical tool for the quantitative kinetic analysis of enzyme-catalyzed reactions, allowing researchers to determine fundamental enzymatic parameters.

Determination of Michaelis-Menten Kinetic Parameters

This compound is used to determine the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.

In studies of earthworm fibrinolytic enzymes, the Kₘ values for various proteases with different substrates, including this compound, have been compared to elucidate their substrate preferences. For the protease EfP-II, the relative Kₘ values for a range of substrates were determined, indicating a high affinity for certain thrombin-like substrates. semanticscholar.orgscribd.com The sequence of affinity for EfP-II was found to be: [KmTH] < [KmU] < [KmELA] < [KmBAEE] < [KmTRY] < [KmATEE]. semanticscholar.orgscribd.com This demonstrates that EfP-II has a higher affinity for Chromozym TH than for this compound. semanticscholar.orgscribd.com Furthermore, investigations into substrate-induced conformational changes have shown that the Kₘ of an enzyme for one substrate can be altered after it has interacted with another. researchgate.net For example, after the protease EfP-III-1 reacted with this compound, its Kₘ for Chromozym Th increased significantly. researchgate.net

| Substrate | Relative Affinity |

|---|---|

| Chromozym TH (Ch-TH) | Highest |

| This compound (Ch-U) | ↓ |

| Chromozym ELA (Ch-ELA) | ↓ |

| N-α-benzoyl-L-Arginine ethyl ester (BAEE) | ↓ |

| Chromozym TRY (Ch-TRY) | ↓ |

| N-acetyl-L-tyrosine ethyl ester (ATEE) | Lowest |

Elucidation of Enzyme-Substrate Conformational Dynamics

The interaction between an enzyme and its substrate is a dynamic process governed by precise molecular recognition and conformational changes. The study of these dynamics with chromogenic substrates like this compound provides valuable insights into the fundamental mechanisms of enzymatic catalysis. Research utilizing this compound has been instrumental in exploring the classical "lock and key" and "induced fit" models, revealing a nuanced interplay between these theories and shedding light on the structural modulations within the enzyme's active site upon substrate binding.

Interplay of "Lock and Key" and "Induced Fit" Mechanisms with this compound

The long-standing "lock and key" model, which posits a pre-shaped, rigid active site, and the "induced fit" model, which suggests a flexible active site that adapts to the substrate, have been examined using this compound in studies with proteases like the nonspecific Eisenia fetida protease-I (EfP-I). nih.govnih.gov These investigations have demonstrated that both models can be operational, their prevalence depending on the sequence of substrate interactions. researchgate.net

Research has shown that the conformation of EfP-I induced by this compound remains flexible. nih.govnih.gov This flexibility allows the enzyme to subsequently bind and be further induced by other substrates, such as chromozym-Th and chromozym-Ch. researchgate.net This observation is a clear illustration of the induced fit mechanism, where the initial binding of this compound molds the active site into a conformation that is still adaptable.

Conversely, when the protease is first induced by other substrates like chromozym-Th or chromozym-Ch, the resulting enzyme conformation is unable to bind this compound. nih.govnih.govresearchgate.net This suggests that the initial "induced fit" leads to a more rigid conformation that then acts as a "lock" which this compound, the "key," cannot fit into. This demonstrates a sequential application of both models, where an initial induced fit can lead to a subsequent lock and key-type specificity. researchgate.net This combined "induced fit-lock and key" pattern highlights the complexity of enzyme-substrate interactions. researchgate.net

The adaptability of the this compound-induced conformation contrasts with the rigidity observed with other substrates. For instance, when the conformation of the enzyme was disturbed using low concentrations of guanidine (B92328) HCl, the chromozym-Th-induced protease showed only small changes in intrinsic fluorescence, indicating a relatively rigid structure. nih.govnih.gov This rigidity supports the idea that substrate-induced conformations can be stable and less pliable. researchgate.net

| Initial Substrate | Enzyme Conformation State | Ability to Bind Secondary Substrate (this compound) | Primary Mechanism Exhibited |

|---|---|---|---|

| This compound | Flexible | Yes (can be further induced by other substrates) | Induced Fit |

| Chromozym-Th | Rigid | No | Induced Fit followed by Lock and Key |

| Chromozym-Ch | Rigid | No | Induced Fit followed by Lock and Key |

Structural Modulations of Enzyme Active Sites by this compound

The binding of this compound to an enzyme's active site induces specific structural modulations that can significantly impact the enzyme's subsequent catalytic activity. Studies with proteases from Eisenia fetida have provided detailed insights into these conformational changes. nih.gov The flexibility of the enzyme conformation induced by this compound is a key finding, suggesting that the active site does not become rigidly fixed upon binding this particular substrate. nih.govresearchgate.net

This flexibility has practical implications for the enzyme's substrate specificity and catalytic efficiency. While the this compound-induced conformation allows for subsequent reactions with other substrates, the initial interaction does alter the active site. nih.gov This modulation can affect the binding affinity and catalytic rate for subsequent substrates. For example, after an enzyme has reacted with this compound, its kinetic parameters for another substrate, like chromozym-Th, may be altered, reflecting the change in the active site's conformation. researchgate.net

In contrast, the structural changes induced by other substrates can be more restrictive. The conformations induced by chromozym-Th and chromozym-Ch effectively "close off" the active site to this compound, indicating a significant structural modulation that prevents its binding. nih.govnih.gov This highlights that the nature of the substrate dictates the specific conformational outcome in the enzyme's active site. The broader substrate specificity of some proteases is attributed to a more flexible active site, which can be modulated by a variety of substrates, including this compound. semanticscholar.org

The phenomenon of a substrate-induced conformational change impacting subsequent reactions suggests a form of "molecular memory" within the enzyme, where the active site retains a conformation influenced by the previously bound substrate. researchgate.net

| Initial Inducing Substrate | Resulting Active Site Characteristic | Consequence for this compound Binding |

|---|---|---|

| This compound | Flexible and adaptable | Active site remains accessible to other substrates |

| Chromozym-Th / Chromozym-Ch | Relatively rigid and conformationally restricted | Binding of this compound is inhibited |

Applications of Chromozym U in Research Paradigms

Development and Validation of Enzyme Activity Assays

Chromozym U is instrumental in the development and validation of enzyme activity assays, offering a reliable and quantifiable method to measure the catalytic activity of specific proteases. These assays are foundational for both basic research and drug discovery.

The design of a spectrophotometric assay using this compound is centered on the principle that the rate of color development is directly proportional to the enzymatic activity. The assay involves the enzymatic cleavage of this compound, which releases p-nitroaniline (pNA), a chromophore that can be measured by monitoring the change in absorbance at a specific wavelength, typically 405 nm. chromogenicsubstrates.com

Optimization of such an assay involves several key parameters to ensure accuracy, sensitivity, and reproducibility. These include:

Substrate Concentration: The concentration of this compound should be carefully chosen. Ideally, it should be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme concentration and not limited by substrate availability.

Enzyme Concentration: The concentration of the enzyme should be within a range that produces a linear response of absorbance over time. This linear range is critical for accurate measurement of the initial reaction velocity.

Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact enzyme activity. These conditions must be optimized to mimic physiological conditions or to achieve maximal enzyme activity. For instance, a common buffer for urokinase assays is Tris-HCl with a pH of 8.8. chromogenicsubstrates.com

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant and controlled temperature, often 37°C, to ensure consistent results. chromogenicsubstrates.com

Incubation Time: The reaction should be monitored over a period where the rate is linear. For kinetic assays, absorbance readings are taken at regular intervals to determine the initial rate of the reaction.

A typical workflow for a spectrophotometric assay using this compound involves preparing a reaction mixture containing the buffer, the enzyme sample, and initiating the reaction by adding the this compound substrate. The change in absorbance is then monitored over time using a spectrophotometer or a microplate reader. nih.gov

Table 1: Key Parameters for Optimization of a Urokinase Assay with a Chromogenic Substrate

| Parameter | Typical Range/Condition | Rationale |

| Wavelength | 405 nm | Peak absorbance of p-nitroaniline (pNA) |

| Temperature | 37°C | Optimal for many physiological enzymes |

| pH | 8.3 - 8.8 | Optimal for urokinase activity |

| Substrate Concentration | Near Km | To ensure the reaction rate is proportional to enzyme concentration |

| Enzyme Concentration | Varies | To ensure the reaction is in the linear range |

The principles of the this compound assay are readily adaptable for high-throughput screening (HTS), a critical process in drug discovery for testing large numbers of compounds. nih.gov Methodological enhancements focus on miniaturization, automation, and rapid data acquisition.

The use of 96-well or 384-well microtiter plates is standard for HTS. nih.gov This format allows for the simultaneous analysis of numerous samples, including various concentrations of potential inhibitors, controls, and blanks. Automated liquid handling systems are employed to dispense precise volumes of reagents, enzyme, substrate, and test compounds into the microplate wells, ensuring consistency and reducing manual error.

The progress of the reaction in each well is monitored simultaneously using a microplate reader capable of taking rapid, repeated absorbance measurements at 405 nm. nih.gov The data acquisition is automated, and the software can calculate the rate of reaction for each well. This allows for the rapid identification of "hits" – compounds that significantly alter the enzyme's activity.

A typical high-throughput workflow would involve:

Dispensing of test compounds into the microplate wells.

Addition of the enzyme (e.g., urokinase) to each well.

A brief pre-incubation period to allow for inhibitor-enzyme interaction.

Initiation of the reaction by the addition of the chromogenic substrate (e.g., this compound).

Kinetic reading of the absorbance at 405 nm over a set period.

Data analysis to determine the percentage of inhibition for each compound.

Investigation of Protease Regulation and Inhibition

This compound is a powerful tool for investigating the mechanisms that regulate protease activity, including the identification and characterization of inhibitors.

Chromogenic assays utilizing substrates like this compound are widely used for screening libraries of small molecules to identify potential enzyme inhibitors. sigmaaldrich.com The principle is straightforward: a compound that inhibits the enzyme will reduce the rate of color formation. The degree of inhibition can be quantified and used to determine the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50).

Once potential inhibitors are identified, this compound-based assays are used for their detailed characterization. By measuring the enzyme's activity at various substrate and inhibitor concentrations, key kinetic parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.

For example, in a study investigating amiloride derivatives as inhibitors of urokinase, a fluorogenic substrate-based assay (analogous to a chromogenic assay) was used to determine the IC50 and Ki values for a series of compounds. abcam.com

Table 2: Inhibitory Activity of Amiloride Derivatives against Urokinase-Type Plasminogen Activator (uPA)

| Compound | uPA IC50 (µM) | uPA Ki (µM) |

| Amiloride | 7.3 ± 0.5 | 2.4 |

| Derivative 1 | 2.5 ± 0.2 | 0.83 |

| Derivative 2 | 1.8 ± 0.1 | 0.60 |

| Derivative 3 | 0.6 ± 0.05 | 0.20 |

Data adapted from a study on amiloride derivatives, illustrating the type of data that can be generated using substrate-based assays. abcam.com

Beyond identifying inhibitors, assays with this compound can provide insights into the mechanism of inhibitor-enzyme interactions. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can generate data that, when plotted (e.g., using Lineweaver-Burk or Dixon plots), can elucidate the mode of inhibition.

For instance, a competitive inhibitor will increase the apparent Km of the enzyme for this compound without affecting the maximum velocity (Vmax). In contrast, a non-competitive inhibitor will decrease the Vmax without changing the Km. Understanding the mechanism of inhibition is crucial for the rational design and optimization of more potent and specific inhibitors.

Contributions to Cellular and Molecular Biology Research

The ability to accurately measure the activity of proteases like urokinase using this compound has significantly contributed to our understanding of their roles in various cellular and molecular processes.

Urokinase is a key enzyme in the plasminogen activation system, which is involved in fibrinolysis (the breakdown of blood clots) and the degradation of the extracellular matrix. asnailtech.com Dysregulation of urokinase activity is implicated in a number of pathological processes, including cancer invasion and metastasis, and tissue remodeling. sigmaaldrich.comnih.gov

Research utilizing assays with chromogenic substrates has demonstrated the critical role of urokinase in:

Cancer Cell Invasion and Metastasis: Many cancer cells overexpress urokinase, which facilitates their invasion through the basement membrane and surrounding tissues by activating plasmin, a broad-spectrum protease that degrades components of the extracellular matrix. Assays measuring urokinase activity have been instrumental in correlating its enzymatic function with the invasive potential of tumor cells. sigmaaldrich.com

Tissue Remodeling: Urokinase is involved in various physiological and pathological tissue remodeling processes, such as wound healing, angiogenesis (the formation of new blood vessels), and arterial remodeling after injury. By quantifying urokinase activity, researchers can study the dynamics of these processes and the effects of potential therapeutic interventions.

Fibrinolysis: The primary physiological role of urokinase is in the dissolution of fibrin clots. Assays based on chromogenic substrates are used to study the fibrinolytic system and to identify factors that may lead to thrombotic or bleeding disorders.

Monitoring Protease Activity in Cell-Based Systems

This compound is instrumental in monitoring the activity of urokinase-type plasminogen activator (uPA) directly within cell-based experimental setups. These assays are crucial for understanding the enzymatic activity in a context that mimics a physiological environment more closely than purified enzyme systems. Typically, uPA activity is measured in cell lysates or in the conditioned media of cell cultures. The principle of the assay involves the cleavage of the chromogenic substrate, this compound, by active uPA, which releases a colored compound, p-nitroaniline. The rate of color development is directly proportional to the uPA activity and can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

In practice, researchers can cultivate cells of interest, such as cancer cell lines known to overexpress uPA, and then harvest either the cells themselves or the media they were grown in. nih.gov For intracellular uPA activity, the cells are lysed to release their contents, and the lysate is then incubated with this compound. To measure secreted uPA activity, the conditioned medium is collected and directly assayed. nih.gov This approach allows for the investigation of how different stimuli, such as growth factors, cytokines, or pharmacological agents, modulate the expression and activity of uPA. While specific protocols for this compound in cell-based assays are not extensively detailed in publicly available literature, the general principles for chromogenic substrate assays are well-established and readily adaptable. nih.gov

Role in Understanding Protease-Dependent Cellular Processes

The measurement of uPA activity using this compound provides a critical window into the role of this protease in a variety of cellular processes. The uPA system is a key player in extracellular matrix (ECM) degradation, a fundamental process in cell migration and tissue remodeling. nih.govembopress.org By activating plasminogen to plasmin, uPA initiates a proteolytic cascade that can break down major components of the ECM. mdpi.com This activity is essential for both normal physiological events, such as wound healing and angiogenesis, and pathological conditions, most notably cancer invasion and metastasis. nih.govmdpi.com

Research utilizing chromogenic substrates like this compound has been pivotal in demonstrating the correlation between elevated uPA activity and the invasive potential of tumor cells. nih.gov For instance, studies have shown that cancer cells with high levels of cell-surface uPA activity exhibit enhanced migratory and invasive capabilities. nih.govscispace.com By quantifying uPA activity, researchers can assess the efficacy of potential therapeutic agents designed to inhibit the uPA system and thereby reduce cancer cell invasion. Furthermore, understanding the regulation of uPA activity, as measured by substrates such as this compound, contributes to our knowledge of fundamental cellular behaviors and the development of novel therapeutic strategies targeting protease-dependent pathologies.

Comparative Analysis with Other Chromogenic Substrates

The selection of a chromogenic substrate for a particular research application depends on several factors, including its sensitivity, specificity, and the specific enzyme being assayed. A comparative analysis of this compound with other commonly used chromogenic substrates provides valuable context for its application.

Relative Sensitivities and Specificities Across Substrate Panels (e.g., Chromozym TH, Chromozym ELA, S-2238)

Direct, comprehensive comparative studies detailing the relative sensitivities and specificities of this compound against a wide panel of other chromogenic substrates for urokinase are not extensively available in the peer-reviewed literature. However, based on the known specificities of related substrates, some inferences can be drawn. Chromogenic substrates are designed with short peptide sequences that mimic the natural cleavage site of the target protease.

This compound is designed to be a specific substrate for urokinase.

Chromozym TH is primarily a substrate for thrombin. nih.govsigmaaldrich.comsigmaaldrich.com Its cross-reactivity with urokinase is expected to be low, making it unsuitable for specific uPA assays.

Chromozym ELA is a substrate for elastase, and therefore would not be appropriate for measuring urokinase activity.

S-2238 is also a well-established chromogenic substrate for thrombin. nih.govnih.gov While some level of cross-reactivity with other serine proteases might exist, it is optimized for thrombin and not for urokinase.

Other substrates, such as S-2444 , have been specifically developed and characterized for the determination of urokinase activity. asnailtech.comchromogenicsubstrates.com Studies comparing different chromogenic substrates for plasminogen activators have highlighted variations in their reactivity with high and low molecular weight forms of urokinase, as well as with tissue plasminogen activator (tPA). nih.gov For instance, some substrates may be hydrolyzed more efficiently by one form of urokinase over another. nih.gov The choice of substrate can, therefore, significantly influence the outcome and interpretation of an experiment.

The following interactive table summarizes the primary target enzymes for the discussed chromogenic substrates.

| Substrate | Primary Target Enzyme |

| This compound | Urokinase-type Plasminogen Activator (uPA) |

| Chromozym TH | Thrombin |

| Chromozym ELA | Elastase |

| S-2238 | Thrombin |

| S-2444 | Urokinase-type Plasminogen Activator (uPA) |

Methodological Advantages and Limitations in Comparative Assays

When comparing this compound with other chromogenic substrates in research assays, several methodological advantages and limitations should be considered.

Methodological Advantages:

Ease of Use and Automation: Chromogenic assays are generally straightforward to perform and can be easily adapted for high-throughput screening using automated plate readers. nih.gov This makes them suitable for large-scale studies, such as screening for enzyme inhibitors.

Quantitative Results: These assays provide quantitative data on enzyme activity, allowing for precise comparisons between different experimental conditions. The enzymatic cleavage of the substrate results in a colored product that can be accurately measured. nih.gov

Real-time Monitoring: The progress of the enzymatic reaction can be monitored in real-time by continuously measuring the change in absorbance, providing kinetic data on enzyme activity.

Methodological Limitations:

Interference from Sample Components: The presence of other colored or turbid substances in biological samples can interfere with the absorbance readings, potentially leading to inaccurate results. Proper controls and blank measurements are essential to mitigate this issue.

Lower Sensitivity Compared to Fluorogenic or Luminescent Substrates: While chromogenic assays are convenient, they may lack the sensitivity of other methods that utilize fluorogenic or luminescent substrates. This can be a limitation when measuring very low levels of protease activity.

Substrate Specificity: No chromogenic substrate is perfectly specific for a single protease. Cross-reactivity with other proteases present in a biological sample can lead to an overestimation of the target enzyme's activity. It is often necessary to use specific inhibitors to confirm the identity of the protease responsible for substrate cleavage.

Indirect Measurement of Biological Activity: Chromogenic substrates measure the amidolytic activity of a protease on a small synthetic peptide. This activity does not always directly correlate with the enzyme's activity on its natural, larger protein substrate in a complex biological milieu.

Computational and Theoretical Frameworks for Chromozym U Research

Molecular Docking and Simulation of Chromozym U-Enzyme Complexes

Molecular docking and simulation are powerful computational techniques that allow for the detailed examination of the interaction between a ligand, such as this compound, and its target enzyme at an atomic level. mdpi.com These methods are crucial for visualizing and understanding the binding process, which is fundamental to the substrate's function.

Molecular docking is a computational procedure used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. cutm.ac.in The primary goal of docking in the context of this compound is to identify the most likely binding conformations within the active site of an enzyme like urokinase. cutm.ac.inmdpi.com This process involves two key steps: exploring a vast conformational space of potential binding modes and then accurately predicting the interaction energy for each mode. mdpi.com The conformation with the minimum energy is generally considered the most stable and representative binding mode. cutm.ac.inmdpi.com

The interaction energy, often expressed as a docking score, is calculated using scoring functions that evaluate various physicochemical phenomena involved in the binding process. cutm.ac.inmdpi.com These functions typically sum the contributions of non-bonded interactions, such as electrostatic forces (including charge-charge, charge-dipole, and dipole-dipole interactions), van der Waals forces, and hydrogen bonds. mdpi.comresearchgate.net The accurate prediction of these energies is critical for understanding the stability of the enzyme-substrate complex. mdpi.com For instance, in studies of urokinase-type plasminogen activator (uPA), molecular dynamics simulations have been employed to investigate the interactions with substrates and inhibitors, revealing key residues involved in binding. nih.gov

Table 1: Key Interaction Types in Molecular Docking

| Interaction Type | Description |

|---|---|

| Electrostatic Interactions | Arise from the forces between charged or polar atoms. Includes charge-charge, charge-dipole, and dipole-dipole interactions. cutm.ac.in |

| Van der Waals Interactions | Weak, short-range forces between nonpolar atoms, arising from temporary fluctuations in electron distribution. mdpi.com |

| Hydrogen Bonds | A specific type of electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. researchgate.net |

| Steric Forces | Repulsive forces that occur when atoms are brought too close together, affecting the overall conformation and stability. cutm.ac.in |

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. flashcards.world MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the enzyme-substrate interaction and helping to identify the most stable binding modes. nih.govflashcards.world

The insights gained from molecular docking and simulation serve as a foundation for the rational design of novel molecules. nih.govwiley.comgoogle.com By understanding the specific interactions that govern the binding of this compound to its target enzyme, researchers can design new derivatives with improved properties, such as enhanced binding affinity or selectivity. nih.gov This process, often referred to as structure-based drug design, utilizes computational techniques to predict how modifications to a molecule's structure will affect its biological activity. nih.govnih.gov

Computational methods like de novo design can be used to generate novel molecular structures from scratch that are predicted to have desired pharmacological properties. nih.gov These newly designed structures can then be computationally "docked" into the enzyme's active site to evaluate their potential binding affinities and interaction modes. nih.gov Furthermore, virtual screening, a technique that involves docking large libraries of compounds, can be employed to identify new potential inhibitors or substrates. nih.gov For example, computational studies on urokinase inhibitors have led to the identification of new compounds with significant inhibitory activity. researchgate.net The principles of rational design, guided by computational predictions, have been successfully applied to develop new therapeutic agents and molecular probes. wiley.comuq.edu.au

Kinetic Modeling of Enzymatic Systems Incorporating this compound Data

Enzymatic reactions are often part of complex networks of biochemical pathways. Kinetic modeling provides a mathematical framework to describe and predict the dynamic behavior of these systems. numberanalytics.com Data obtained from assays using this compound, which measures the rate of an enzymatic reaction, is invaluable for building and validating these models. acs.orgplos.org

Kinetic models of enzyme reaction networks are typically constructed using a system of ordinary differential equations (ODEs) that describe the rate of change of the concentrations of substrates, products, and intermediates over time. numberanalytics.comstanford.edu The rates of individual reactions are often described by established rate laws, such as Michaelis-Menten kinetics. numberanalytics.com The development of these models involves several key steps:

Model Structure: Defining the components of the system and the reactions that connect them. This is often based on existing biological knowledge of the pathway. nih.gov

Parameter Estimation: Determining the values of kinetic parameters (e.g., K_m and k_cat) from experimental data. numberanalytics.combiorxiv.org Data from chromogenic substrates like this compound are crucial for this step. acs.orgplos.org

Model Simulation: Solving the system of ODEs to simulate the behavior of the network over time. nih.gov

Computational modeling of the urokinase-plasmin system, for instance, has revealed complex dynamic behaviors such as bistability, where the system can exist in two different steady states. stanford.edu These predictive models are essential for understanding how enzymatic networks function and respond to various stimuli. numberanalytics.comstanford.edu Recent advancements have also seen the application of machine learning and deep learning approaches to predict enzymatic reactions and kinetic parameters, further enhancing the capabilities of these models. rsc.orgarxiv.orgbiorxiv.org

A critical step in the development of any theoretical model is its validation against experimental data. researchgate.net For kinetic models of enzymatic systems, this involves comparing the model's predictions with experimental measurements of reaction kinetics. nih.gov Assays using this compound provide a direct measure of enzyme activity, making them an excellent source of data for model validation. acs.orgplos.org

The process of validation typically involves:

Experimental Data Collection: Performing enzyme assays under various conditions (e.g., different substrate or enzyme concentrations) using this compound to generate time-course data of product formation. acs.orgplos.org

Model Comparison: Comparing the simulated time-courses from the kinetic model with the experimental data. nih.govresearchgate.net

Goodness-of-Fit Analysis: Using statistical methods to quantify how well the model reproduces the experimental results. researchgate.net

If the model's predictions align well with the experimental data, it increases confidence in the model's accuracy and its underlying assumptions. nih.govresearchgate.net Discrepancies between the model and experimental results can highlight areas where the model needs refinement, leading to an iterative process of model improvement. biorxiv.org For example, kinetic analyses of plasminogen activation have utilized data from chromogenic substrates to refine and validate proposed reaction mechanisms. researchgate.net This iterative cycle of theoretical modeling and experimental validation is fundamental to advancing our understanding of complex enzymatic systems.

Future Trajectories and Unexplored Dimensions in Chromozym U Research

Expansion of Target Enzyme Classes for Chromozym U Application

While this compound is highly recognized as a substrate for urokinase-type plasminogen activator (u-PA), research has indicated its potential for detecting a broader range of proteases. researchgate.netashpublications.org The specificity of chromogenic substrates is determined by their peptide sequence, which mimics the natural cleavage site of the target enzyme. thieme-connect.com For this compound, this sequence is -Gly-Arg-.

Studies have shown that other proteases can also recognize and cleave this sequence. For instance, certain proteases isolated from the earthworm Eisenia fetida, such as EfP-I and EfP-III-1, have been shown to react with this compound. researchgate.netresearchgate.netnih.gov Interestingly, the interaction of these enzymes with this compound can influence their subsequent activity on other substrates, a phenomenon that highlights the complex nature of enzyme-substrate interactions. researchgate.netnih.gov This suggests a potential application for this compound in studying the substrate specificity and conformational changes of various non-target proteases. nih.gov

The expansion of this compound's applicability could involve screening its activity against a wider library of proteases, particularly those with an affinity for arginine at the P1 cleavage site. This could include certain kallikreins or other trypsin-like serine proteases. nih.gov A comparative analysis with other chromogenic substrates reveals the basis for differential enzyme targeting.

| Chromogenic Substrate | Peptide Sequence | Primary Target Enzyme |

|---|---|---|

| This compound | Benzoyl-β-alanyl-glycyl-arginine-pNA | Urokinase |

| Chromozym TH | Tosyl-Gly-Pro-Arg-pNA | Thrombin |

| Chromozym PL | Tosyl-Gly-Pro-Lys-pNA | Plasmin |

| Chromozym TRY | Carbobenzoxy-Val-Gly-Arg-pNA | Trypsin |

| Chromozym t-PA | N-Methylsulfonyl-D-Phe-Gly-Arg-pNA | Tissue Plasminogen Activator (t-PA) |

This table illustrates the peptide sequences of various Chromozym substrates and their primary enzyme targets, highlighting the basis for their specificity.

Integration with Advanced Biosensing Technologies

The inherent signal-generating property of this compound makes it a prime candidate for integration into advanced biosensing platforms, moving beyond traditional microplate readers. dcfinechemicals.com These technologies aim for rapid, sensitive, and portable detection of enzyme activity.

Optical Biosensors: These sensors can leverage the color change produced by this compound cleavage. rsc.org Paper-based biosensors, for example, could be impregnated with this compound and other necessary reagents to create simple, disposable tests for urokinase activity in various samples. researchgate.net Such devices could provide a visual, semi-quantitative readout, making them suitable for point-of-care or field settings. rsc.org Furthermore, coupling the chromogenic reaction with fiber optics or smartphone-based detection could enhance quantification capabilities. manipal.eduresearchgate.net

Electrochemical Biosensors: A more advanced approach involves the development of electrochemical biosensors. The product of the enzymatic reaction, p-nitroaniline, is electrochemically active. An electrode surface can be designed to detect the oxidation or reduction of the released p-nitroaniline, generating an electrical signal proportional to the enzyme concentration. acs.org This method can offer higher sensitivity and a wider dynamic range compared to colorimetric detection. mdpi.comnih.gov Integrating this compound into screen-printed electrodes or microfluidic "lab-on-a-chip" systems could lead to the development of automated and miniaturized analytical devices. nih.govfrontiersin.org

Interdisciplinary Research with this compound in Emerging Fields

The application of this compound is poised to extend into various interdisciplinary research areas where protease activity is a key indicator.

Biotechnology and Microbiology: In biotechnology, this compound can be used for the high-throughput screening of microbial cultures for urokinase or other cross-reactive protease production. dcfinechemicals.comresearchgate.net For example, it has been used to differentiate serotypes of Shigella, a genus of bacteria, based on their urokinase activity. researchgate.netashpublications.org This application is valuable in both industrial enzyme discovery and clinical microbiology for pathogen identification. dcfinechemicals.comnih.gov

Environmental Science: Environmental science can utilize this compound-based assays to assess the impact of pollutants on biological systems. tusculum.eduruc.dkstir.ac.uk For instance, the activity of certain proteases in aquatic organisms can serve as a biomarker for environmental stress or toxic exposure. Developing assays with this compound could provide a tool for monitoring the health of ecosystems. ku.dk

Wound Healing and Diagnostics: There is potential for using this compound in the development of "smart" wound dressings. Elevated urokinase levels are associated with certain pathological conditions, including chronic wounds. A dressing embedded with this compound could provide a visual cue (color change) indicating high protease activity, allowing for real-time monitoring of the wound status and informing clinical decisions. sonics.com

Addressing Challenges in Standardization and Reproducibility of this compound Assays

Despite the utility of this compound, ensuring the standardization and reproducibility of its assays is a significant challenge, a common issue for many chromogenic assays. practical-haemostasis.com

Inter-Laboratory Variability: Studies on similar chromogenic assays have shown considerable inter-laboratory variation in results, with coefficients of variation (CVs) sometimes exceeding 20%. ashpublications.orgallenpress.comunm.edu This variability can stem from differences in reagents (e.g., buffer composition, substrate purity), equipment (e.g., spectrophotometer calibration), and assay protocols (e.g., incubation times, temperature). phenxtoolkit.orgnih.gov For this compound assays to be reliable across different laboratories, standardized protocols and reference materials are essential. who.int

Reagent Quality and Stability: The purity of this compound and the presence of potential inhibitors or contaminating proteases in samples or reagents can significantly affect assay results. sysmex-ap.com The stability of the substrate solution, particularly under varying pH and temperature conditions, must be carefully controlled. chromogenicsubstrates.com Manufacturers should provide detailed information on substrate purity and stability to aid in assay standardization.

Need for Standardized Calibrators: The use of well-characterized enzyme standards and calibrators is crucial for achieving accurate and comparable results. tandfonline.com For clinical applications, using pooled normal plasma or certified reference materials for calibration is recommended over recombinant enzymes, which may behave differently in the assay matrix. who.inttandfonline.com Establishing an international standard for urokinase activity measured with this compound would be a significant step towards improving assay reproducibility.

Q & A

Q. What experimental parameters should be optimized when using Chromozym U as a substrate in enzymatic assays?

this compound is commonly employed in amidolytic assays to measure protease activity. Key parameters include:

- Dilution factors : For serum samples, a 1:100 dilution in saline (9 g/L NaCl) is standard to minimize interference from endogenous inhibitors .

- Temperature control : Activity measurements at 25°C vs. 37°C significantly impact reaction kinetics. For instance, α1-antitrypsin inhibition studies show a 2.4-fold faster inhibition rate at 37°C .

- Substrate specificity : Validate selectivity using parallel assays with structurally similar substrates (e.g., Chromozym TH, Chromozym PL) to rule out cross-reactivity .

Q. How do I interpret conflicting results in this compound-based assays across patient cohorts?

Discrepancies often arise from biological variability or methodological differences:

- Sample stratification : In anticoagulant-treated patients, this compound activity correlates weakly with Quick values (a coagulation metric) but shows stronger trends when grouped by clotting factor levels (e.g., cfc values) .

- Pre-analytical factors : Ensure consistent sample handling (e.g., freezing at -20°C within 4 hours of collection) to preserve enzyme stability .

Advanced Research Questions

Q. What statistical approaches resolve non-linear kinetics in this compound hydrolysis assays?

Non-linear kinetics (e.g., substrate inhibition) require:

- Eadie-Hofstee plots : Calculate Km and Vmax from linearized data, particularly when substrate concentrations exceed 2 × 10⁻⁵ mol/L .

- Robust error analysis : Use iterative fitting algorithms (e.g., Levenberg-Marquardt) to account for heteroscedasticity in spectrophotometric measurements .

Q. How can I design a study to investigate this compound’s role in pathological vs. physiological coagulation?

- Comparative cohorts : Analyze serum from healthy donors (n > 200) vs. patients with coagulation disorders (e.g., hemophilia, thrombophilia). Note that anticoagulant therapy reduces this compound activity by >90% compared to untreated patients .

- Multivariate regression : Control for confounders like age, sex, and comorbidities. For example, female donors show a wider activity range (799–3983 U/L) than males (658–2984 U/L) .

Q. What methodologies validate this compound assay reproducibility across laboratories?

- Inter-laboratory calibration : Distribute standardized lyophilized serum samples with pre-measured activity levels.

- Blinded re-testing : Require participating labs to report intra-assay CV (<5%) and inter-assay CV (<10%) using identical protocols .

Methodological Considerations

Q. How do I address low sensitivity in this compound assays for trace protease detection?

- Enhanced dilution protocols : For low-abundance enzymes, use 1:600 serum dilutions to reduce background noise, as demonstrated in Chromozym TH assays .

- Signal amplification : Pair this compound with fluorogenic substrates (e.g., AMC derivatives) to improve detection limits by 10–100× .

Q. What ethical and data management practices apply to this compound research involving human samples?

- Informed consent : Document participant selection criteria (e.g., exclusion of anticoagulant users) and storage conditions per institutional review board (IRB) guidelines .

- FAIR data principles : Use structured metadata templates (e.g., project title, versioning, analytical pipelines) to ensure reproducibility .

Data Contradiction Analysis

Q. Why do some studies report bimodal this compound activity distributions in healthy populations?

Bimodal distributions (e.g., 658–3983 U/L in blood donors) may reflect:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.